molecular formula C8H4ClFN2 B097039 4-Chloro-6-fluoroquinazoline CAS No. 16499-61-9

4-Chloro-6-fluoroquinazoline

Cat. No.: B097039
CAS No.: 16499-61-9
M. Wt: 182.58 g/mol
InChI Key: XIKGISGZFBCGDW-UHFFFAOYSA-N
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Description

4-Chloro-6-fluoroquinazoline is an organic compound with the chemical formula C8H4ClFN2. It belongs to the class of quinazoline derivatives, which are known for their diverse biological activities and applications in medicinal chemistry. This compound is characterized by the presence of both chlorine and fluorine atoms attached to the quinazoline ring, which imparts unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-6-fluoroquinazoline typically involves the reaction of 4-chloroquinazoline with fluorinating agents. One common method includes the use of phosphorus oxychloride and phosphorus pentachloride as reagents. The reaction mixture is heated on a water bath for a couple of hours, followed by cooling and purification through column chromatography .

Industrial Production Methods: In an industrial setting, the synthesis can be scaled up by using thionyl dichloride and a catalytic amount of anhydrous dimethylformamide. The reaction is carried out at elevated temperatures, and the product is purified using silica gel chromatography .

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-6-fluoroquinazoline undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

    Substitution: Reagents like sodium hydride and alkyl halides are commonly used.

    Oxidation: Oxidizing agents such as potassium permanganate can be employed.

    Reduction: Reducing agents like lithium aluminum hydride are used for reduction reactions.

Major Products: The major products formed from these reactions include various substituted quinazolines and quinazolinones, which have significant biological activities .

Scientific Research Applications

4-Chloro-6-fluoroquinazoline has a wide range of applications in scientific research:

Comparison with Similar Compounds

  • 4-Chloroquinazoline
  • 6-Fluoroquinazoline
  • 4-Chloro-6-methylquinazoline

Comparison: 4-Chloro-6-fluoroquinazoline is unique due to the presence of both chlorine and fluorine atoms, which enhance its chemical reactivity and biological activity compared to its analogs. The dual substitution pattern allows for more diverse chemical modifications and interactions with biological targets .

Properties

IUPAC Name

4-chloro-6-fluoroquinazoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4ClFN2/c9-8-6-3-5(10)1-2-7(6)11-4-12-8/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIKGISGZFBCGDW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1F)C(=NC=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4ClFN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80516730
Record name 4-Chloro-6-fluoroquinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80516730
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16499-61-9
Record name 4-Chloro-6-fluoroquinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80516730
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-chloro-6-fluoroquinazoline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

6-Fluoro-3,4-dihydroquinazolin-4-one (1.0 g) was suspended in a mixture of thionyl chloride (10 ml) and DMF (1to 2 drops). The mixture was heated to reflux for 2 to 3 hours and allowed to cool. Solvent was removed by evaporation and the residue was dried under vacuum to give 4-chloro-6-fluoroquinazoline which was used without further purification.
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Synthesis routes and methods II

Procedure details

Preparation D2, Step 2: 6-fluoroquinazolin-4-ol (1.00 g, 6.09 mmol, 1 eq.), phosphorus oxychloride (3.41 mL, 36.6 mmol, 6 eq.) and triethylamine (5.09 mL, 36.6 mmol, 6 eq.) were mixed at room temperature and then refluxed for 2 hours. Worked up by stripping 3 times from methylene chloride. The residue was dissolved in methylene chloride (25 mL) and rinsed 3 times with saturated sodium bicarbonate (25 mL) and 1× with brine (25 mL). The organic layer was dried (sodium sulfate) and stripped to give a crude oil. Purified over silica gel in 9:1 to 3:1 hexanes/ethyl acetate. Obtained 4-chloro-6-fluoroquinazoline (0.96 g) as a tan solid. Yield=86%. LCMS detects (M+H)+=183.16.
[Compound]
Name
D2
Quantity
0 (± 1) mol
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1 g
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3.41 mL
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5.09 mL
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25 mL
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0 (± 1) mol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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